Sar-Pro-Arg-pNA Hydrochloride

Enzyme Kinetics Thrombin Assay Chromogenic Substrate

Researchers face assay variability when thrombin substrates cross-react with Factor Xa, skewing kinetic data. Sar-Pro-Arg-pNA HCl (CAS 210158-97-7) solves this with a Km of 75 µM for human α-thrombin, ensuring sustained linearity and minimal substrate depletion. Its ≤10% Factor Xa inhibition guarantees signal specificity. Key Advantages: • Elevated Km (75 µM) prevents artificial enhancement of inhibitor potency seen with high-affinity substrates like S-2238. • Minimal Factor Xa interference (≤10%) ensures accurate thrombin quantification in PT/PTT amidolytic assays. • Hydrochloride salt form delivers consistent solubility and stability for reproducible in vitro results. Bulk quantities available with expedited global delivery.

Molecular Formula C20H31ClN8O5
Molecular Weight 499.0 g/mol
CAS No. 210158-97-7
Cat. No. B6303593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSar-Pro-Arg-pNA Hydrochloride
CAS210158-97-7
Molecular FormulaC20H31ClN8O5
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESCNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1
InChIKeyKMSNYOSWLIQVAN-MOGJOVFKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sar-Pro-Arg-pNA Hydrochloride (CAS 210158-97-7) for α-Thrombin Activity Quantification


Sar-Pro-Arg-pNA Hydrochloride is a synthetic tripeptide chromogenic substrate specifically designed for the quantitative detection of α-thrombin amidolytic activity. Structurally composed of a sarcosine-proline-arginine sequence linked to a p-nitroaniline (pNA) chromophore, enzymatic cleavage at the Arg-pNA bond liberates free pNA, which can be measured spectrophotometrically at 405 nm [1]. As a hydrochloride salt (CAS 210158-97-7) of the base peptide (CAS 77695-30-8), it offers enhanced stability and solubility characteristics suitable for reproducible in vitro assays . This compound serves as a critical tool in coagulation research, enzymology, and screening studies involving protease-activated receptors (PARs) [2].

Critical Substrate Selection: Why Sar-Pro-Arg-pNA Hydrochloride Cannot Be Arbitrarily Replaced


Although multiple thrombin substrates share a common P1 arginine and pNA leaving group, significant quantitative differences in kinetic parameters (Km, kcat/Km) and cross-reactivity profiles necessitate precise selection. Empirical data demonstrate that substituting Sar-Pro-Arg-pNA with closer analogs like S-2238 (H-D-Phe-Pip-Arg-pNA) or Chromozym TH (Tos-Gly-Pro-Arg-pNA) results in drastically different affinities (up to 56-fold variation in Km) . Furthermore, off-target inhibition of coagulation factors like Factor Xa varies substantially between substrates; while some analogs strongly inhibit Xa amidolytic activity at standard assay concentrations, Sar-Pro-Arg-pNA demonstrates minimal interference (≤ 10% inhibition) [1]. Consequently, generic substitution without empirical verification of these parameters invalidates comparative kinetic analysis, introduces systematic assay error, and leads to misinterpretation of enzyme kinetics and inhibitor potency, particularly in complex biological matrices .

Quantitative Differentiation of Sar-Pro-Arg-pNA Hydrochloride: Verified Performance Data


Superior Assay Linearity and Substrate Depletion Resistance via Elevated Michaelis Constant (Km)

Sar-Pro-Arg-pNA exhibits a Michaelis constant (Km) for human α-thrombin that is markedly higher than that of the widely used analogs S-2238 and Chromozym TH. Specifically, the reported Km for Sar-Pro-Arg-pNA is 75 µM , whereas the Km values for Chromozym TH and S-2238 are 4.18 µM and 1.33 µM, respectively, under comparable buffer conditions (pH 7.8, 25°C) . This represents a 18-fold higher Km compared to Chromozym TH and a 56-fold higher Km compared to S-2238.

Enzyme Kinetics Thrombin Assay Chromogenic Substrate

Minimal Cross-Reactivity with Factor Xa in Coagulation Cascade Assays

In comparative studies evaluating substrate interference in prothrombin time (PT) and partial thromboplastin time (PTT) amidolytic assays, Sar-Pro-Arg-pNA demonstrated minimal inhibition of Factor Xa amidolytic activity. At concentrations commonly employed in these clinical assays, Sar-Pro-Arg-pNA produced ≤ 10% inhibition of the activator-generated Xa activity [1]. In contrast, the thrombin substrates S-2160 and S-2238 were found to be significantly stronger inhibitors of Xa amidolytic action in the same experimental context [1]. The order of Xa inhibition potency was reported as S-2160 > S-2238 > Sarc-Pro-Arg-pNA ≥ Chromozym TH [1].

Coagulation Cascade Serine Protease Factor Xa

Established Utility in Protease-Activated Receptor (PAR) Signaling Studies

Sar-Pro-Arg-pNA has been specifically validated as a sensitive reporter substrate in mechanistic studies investigating the interaction of α-thrombin with protease-activated receptors (PARs), particularly PAR1 and PAR4. In inhibition studies, recombinant PAR1 wild-type exodomain and P4/P3 mutants acted as noncompetitive inhibitors of α-thrombin hydrolyzing Sar-Pro-Arg-pNA, with mutations having no significant effect on the inhibition constant (Ki) [1]. This indicates that the substrate's cleavage site is effectively shielded or modulated by the PAR1 exodomain interaction, making it a reliable tool for dissecting thrombin's exosite-mediated recognition mechanisms.

Protease-Activated Receptor PAR1 Thrombin Signaling

Optimal Application Scenarios for Sar-Pro-Arg-pNA Hydrochloride in Coagulation and Enzymology


Accurate Kinetic Characterization of α-Thrombin and Inhibitor Screening

Leveraging its elevated Km of 75 µM for human α-thrombin, Sar-Pro-Arg-pNA Hydrochloride is the preferred substrate for steady-state kinetic assays where maintaining initial velocity linearity and preventing substrate depletion are paramount . This characteristic is particularly beneficial when screening novel thrombin inhibitors, as it minimizes the risk of artificially enhanced inhibition rates that can occur with high-affinity substrates like S-2238 (Km = 1.33 µM) . The hydrochloride salt form further ensures consistent solubility and stability in aqueous assay buffers.

Thrombin Generation Assays (TGA) and Plasma Coagulation Studies

In amidolytic equivalent assays for prothrombin time (PT) and partial thromboplastin time (PTT), Sar-Pro-Arg-pNA provides a significant advantage due to its low cross-reactivity with Factor Xa. Empirical data confirms it inhibits activator-generated Xa activity by ≤ 10% at relevant assay concentrations, unlike other thrombin substrates such as S-2238 and S-2160 which exhibit stronger inhibitory effects [1]. This selectivity ensures that the chromogenic signal accurately reflects the kinetics of thrombin generation without confounding inhibition of upstream coagulation factors.

Mechanistic Studies of Thrombin-Protease-Activated Receptor (PAR) Interactions

Sar-Pro-Arg-pNA Hydrochloride is a validated research tool for dissecting the molecular determinants of α-thrombin's interaction with PAR1 and PAR4. It has been successfully employed to characterize the noncompetitive inhibition of thrombin amidolytic activity by recombinant PAR1 exodomain fragments, a model system for understanding exosite-mediated substrate recognition [2]. Its consistent performance in these sensitive mechanistic assays makes it an essential reagent for academic and pharmaceutical research programs focused on biased signaling and receptor activation mechanisms.

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